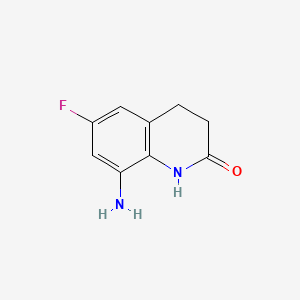

8-Amino-6-fluoro-3,4-dihydroquinolin-2(1H)-one

Beschreibung

8-Amino-6-fluoro-3,4-dihydroquinolin-2(1H)-one is a bicyclic heterocyclic compound featuring a partially saturated quinoline core. Key structural attributes include:

- Amino group at position 8, enabling hydrogen bonding and derivatization.

- 3,4-Dihydroquinolin-2(1H)-one scaffold, imparting rigidity and planar geometry for target engagement.

Eigenschaften

IUPAC Name |

8-amino-6-fluoro-3,4-dihydro-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FN2O/c10-6-3-5-1-2-8(13)12-9(5)7(11)4-6/h3-4H,1-2,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJJKLYZIDAWJHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=C1C=C(C=C2N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Starting Material Selection

The synthesis begins with 3-amino-4-fluorophenol , where the amino and fluoro groups are pre-positioned to become C8 and C6 substituents post-cyclization. Reacting this substrate with methyl 3,3-dimethoxypropionate under basic conditions initiates a chemoselective amidation. The methoxy groups on the propionate facilitate keto-enol tautomerization, critical for subsequent cyclization.

Acid-Induced Cyclization

Treating the amidation product with acetic acid at elevated temperatures (120°C) triggers cyclization via intramolecular nucleophilic attack, forming the dihydroquinolinone ring. This step achieves >90% conversion, with the acetic acid serving as both solvent and catalyst. The reaction’s regioselectivity is governed by the electron-withdrawing fluoro group, which directs cyclization to the meta position.

Functional Group Interconversion

While the initial product contains a C5 hydroxyl group (from the phenol starting material), this can be removed via hydrogenolysis or protective group strategies. For instance, acetylation followed by palladium-catalyzed hydrogenation selectively reduces the hydroxyl to a hydrogen atom, yielding the desired 8-amino-6-fluoro derivative.

Key Data:

-

Advantages: Minimal chromatography, scalable one-pot protocol

Nitration-Reduction Approach

Introducing the amino group via nitro reduction is a classical strategy, exemplified in the synthesis of 6-nitro-3,4-dihydroquinolin-2(1H)-one derivatives.

Nitration of Fluorinated Precursors

Electrophilic nitration of 6-fluoro-3,4-dihydroquinolin-2(1H)-one with fuming nitric acid/sulfuric acid installs the nitro group at C8, leveraging the fluoro substituent’s para-directing effects. The reaction proceeds at 0°C to prevent over-nitration, achieving 65–70% regioselectivity.

Catalytic Hydrogenation

Reducing the nitro group to an amine is accomplished using SnCl2·2H2O in ethanol at 50°C. Alternatively, catalytic hydrogenation with Pd/C under 4 atm H2 pressure offers a cleaner profile, avoiding tin byproducts.

Key Data:

-

Challenges: Competing ortho-nitration (15–20% side product)

Gould-Jacobs Cyclocondensation

The Gould-Jacobs reaction, traditionally used for quinolone synthesis, adapts well to dihydroquinolinones when paired with hydrogenation.

β-Keto Ester Condensation

Heating 3-fluoroanthranilic acid with ethyl acetoacetate in diphenyl ether at 180°C induces cyclocondensation, forming the quinolinone ring. The fluoro group’s electron-withdrawing nature accelerates enolization, favoring cyclization over polymerization.

Partial Hydrogenation

Selective hydrogenation of the C3–C4 double bond using Raney Ni in ethanol yields the dihydroquinolinone core. Careful control of H2 pressure (2–3 atm) prevents over-reduction of the ketone.

Key Data:

Comparative Analysis of Synthetic Routes

Emerging Techniques: Flow Chemistry

Recent advances integrate continuous-flow systems to enhance reaction control. For example, nitration in a microreactor at 25°C improves regioselectivity to 85% by minimizing thermal gradients . Similarly, flow hydrogenation with immobilized Pd catalysts reduces reaction times from hours to minutes.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, potentially forming quinolinone derivatives.

Reduction: Reduction reactions may convert the dihydroquinolinone to tetrahydroquinoline derivatives.

Substitution: The amino and fluoro groups can participate in various substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles like amines, thiols, or halides under basic or acidic conditions.

Major Products

Oxidation: Quinolinone derivatives.

Reduction: Tetrahydroquinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Studying its interactions with biological targets, such as enzymes or receptors.

Medicine: Potential therapeutic applications due to its structural similarity to known bioactive quinoline derivatives.

Industry: Use in the development of new materials or as intermediates in chemical manufacturing.

Wirkmechanismus

The mechanism of action of 8-Amino-6-fluoro-3,4-dihydroquinolin-2(1H)-one would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The presence of the amino and fluoro groups can influence its binding affinity and specificity, potentially leading to unique biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structural Analogs

Substituent Position and Electronic Effects

Fluoro and Amino Substitutions

Key Observations :

- Fluorine at position 6 is common in bioactive analogs, likely due to its electron-withdrawing effects and small steric profile.

- Amino groups at position 6 or 8 improve solubility and hydrogen-bonding capacity but may alter target selectivity .

Saturation and Core Modifications

Key Observations :

- Aromatic substituents (e.g., 4-phenyl in CHNQD-00603) shift activity toward non-CNS targets like osteogenesis .

Key Observations :

- Functionalization at position 1 (e.g., dimethylaminoethyl in compound 25) often reduces yields due to steric challenges .

- High-purity derivatives (e.g., compound 26) are achievable via column chromatography and optimized coupling reactions .

Spectroscopic Data

- Mass Spectrometry :

- NMR Trends: Fluorine at position 6 causes deshielding of adjacent protons (e.g., δ 8.13 ppm for H-5 in compound 19) . Amino groups at position 8 result in broad singlets (e.g., δ 3.54 ppm in compound 24) .

CNS Activity

- Compound 25 and its derivatives show inhibitory effects on neuronal nitric oxide synthase (nNOS), with potency linked to the 8-fluoro-6-amino motif and alkylamino side chains .

- Tetrahydroquinoline analogs (e.g., compound 48) exhibit improved oral bioavailability in rat pain models .

Non-CNS Targets

- CHNQD-00603 (4-phenyl-3,4-dihydroquinolin-2(1H)-one derivative) promotes osteogenic differentiation via Runx2 activation, highlighting scaffold versatility .

- Triazole-containing analogs () demonstrate antimicrobial activity, dependent on substituent electronegativity and ring planarity .

Biologische Aktivität

8-Amino-6-fluoro-3,4-dihydroquinolin-2(1H)-one is a fluorinated derivative of dihydroquinolinone, a class of compounds recognized for their diverse biological activities. This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications, particularly as an enzyme inhibitor and receptor modulator. The unique combination of amino and fluoro groups in its structure may enhance its biological efficacy and specificity.

The compound's chemical structure is characterized by the following features:

- Fluorine Atom : Enhances binding affinity and selectivity towards biological targets.

- Amino Group : May influence the compound's interaction with enzymes and receptors.

The presence of these functional groups allows for various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which can lead to the formation of biologically active derivatives.

The biological activity of this compound is largely dependent on its interactions with specific molecular targets. For instance:

- Enzyme Inhibition : The compound may bind to the active sites of enzymes, preventing substrate binding and catalytic activity. This is particularly relevant in the context of neurodegenerative diseases where enzyme inhibitors are sought after.

- Receptor Modulation : It may also interact with various receptors, influencing signaling pathways that are crucial for cellular functions.

Biological Activity Overview

Research indicates that this compound exhibits several promising biological activities:

- Antimicrobial Activity : Studies have shown that compounds in this class possess significant antibacterial and antifungal properties.

- Anticancer Potential : Preliminary evaluations suggest that this compound may inhibit cancer cell proliferation through various mechanisms.

- Neuroprotective Effects : Given its structural similarity to known neuroprotective agents, it is being explored for potential applications in treating neurodegenerative diseases such as Alzheimer's.

Case Studies and Research Findings

Recent studies have highlighted the biological efficacy of this compound:

Study 1: Neurodegenerative Disease Inhibition

A study focused on the design and synthesis of novel compounds based on the 3,4-dihydroquinolinone scaffold demonstrated that derivatives exhibited potent inhibitory effects on acetylcholinesterase (AChE) and monoamine oxidases (MAOs), which are critical targets in Alzheimer's disease therapy. The most effective compound showed IC50 values of 0.28 µM against AChE and 0.91 µM against MAO-A .

Study 2: Anticancer Activity

In vitro evaluations indicated that this compound derivatives displayed significant cytotoxicity against various cancer cell lines. The mechanism was attributed to apoptosis induction via mitochondrial pathways .

Study 3: Antimicrobial Properties

Research has demonstrated that this compound exhibits notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of the fluorine atom was found to enhance its potency compared to non-fluorinated counterparts .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is essential:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 8-Aminoquinoline | Lacks fluorine | Moderate antibacterial activity |

| 6-Fluoroquinoline | Contains fluorine but no amino group | Reduced neuroprotective effects |

| 3,4-Dihydroquinolin-2(1H)-one | Parent compound without substitutions | Limited bioactivity |

| This compound | Unique amino and fluoro groups | Enhanced enzyme inhibition and receptor modulation |

Q & A

Basic: What synthetic methodologies are most effective for preparing 8-Amino-6-fluoro-3,4-dihydroquinolin-2(1H)-one?

Answer:

The synthesis typically involves multi-step reactions, including:

- Nitro Reduction : Hydrogenation with palladium on carbon (Pd/C) under H₂ to reduce nitro groups to amines (e.g., compound 25 in , .9% yield).

- Fluorination : Electrophilic substitution or halogen exchange reactions. For example, fluorinated precursors (e.g., compound 19 in ) are synthesized via nucleophilic aromatic substitution.

- Cyclization : Acid- or base-catalyzed cyclization of intermediates to form the dihydroquinolinone scaffold.

Key solvents include ethanol, DMF, and THF, with yields optimized by controlling temperature (room temperature to 80°C) and reaction time (24–48 hours) .

Basic: What analytical techniques are critical for characterizing this compound and its intermediates?

Answer:

- ¹H/¹³C NMR : Essential for confirming regiochemistry and substituent positions (e.g., compound 19 in shows δ 8.13–8.07 ppm for aromatic protons).

- Mass Spectrometry (MS) : ESI or EI-MS validates molecular weight (e.g., compound 31 in : MH⁺ at m/z 282).

- HPLC : Purity assessment (>95% purity criteria in ).

- X-ray Crystallography : Optional for resolving stereochemical ambiguities in chiral derivatives .

Advanced: How does the 8-fluoro substituent impact biological activity, and how can structural contradictions in SAR be resolved?

Answer:

- SAR Insights : The 8-fluoro group in compound 31 ( ) reduces nNOS inhibitory potency by 6-fold compared to non-fluorinated analogs (e.g., compound 26). This suggests steric hindrance limits side-chain flexibility critical for binding.

- Resolution Strategies :

- Molecular Dynamics (MD) : Simulate ligand-receptor interactions to identify conformational restrictions.

- Isosteric Replacement : Substitute fluorine with smaller groups (e.g., hydrogen) or adjust side-chain length (e.g., 2-carbon vs. 3-carbon chains in ).

- Crystallography : Resolve binding mode discrepancies using co-crystal structures of analogs .

Advanced: What computational approaches predict the therapeutic potential of this compound?

Answer:

- Molecular Docking : Screen against targets like VEGFR2 () or nNOS ( ) using software (AutoDock, Schrödinger). Focus on hydrogen bonding (e.g., quinolinone carbonyl with kinase residues) and hydrophobic interactions.

- MD Simulations : Assess stability of ligand-target complexes over 100-ns trajectories to validate docking poses.

- QSAR Models : Corrogate substituent electronic properties (e.g., fluorine’s electronegativity) with bioactivity data .

Advanced: How can palladium-catalyzed reactions optimize functionalization of the dihydroquinolinone scaffold?

Answer:

- Carbonylation : Palladium-catalyzed reactions with CO gas introduce carbonyl groups ().

- Buchwald-Hartwig Amination : Couple brominated intermediates (e.g., compound 61 in ) with amines using Pd(OAc)₂/Xantphos.

- Cross-Coupling : Suzuki-Miyaura reactions to attach aryl/heteroaryl groups (e.g., thiophene in compound 26, ).

Key Conditions : Use polar aprotic solvents (DMF, DMSO), LiHMDS as a base, and temperatures of 60–100°C .

Advanced: What strategies address low yields in multi-step syntheses of fluorinated dihydroquinolinones?

Answer:

- Intermediate Stabilization : Protect amine groups with Boc during fluorination (e.g., compound 63 in ).

- Catalyst Optimization : Screen Pd/C vs. Raney Ni for hydrogenation steps ().

- Solvent Effects : Use DMF for polar intermediates or chloroform for halogenation ().

- Microwave-Assisted Synthesis : Reduce reaction time for cyclization steps (e.g., from 24 hours to <6 hours) .

Basic: How does this compound compare to halogenated analogs (e.g., chloro, bromo) in biological activity?

Answer:

- Fluorine vs. Chlorine/Bromine : Fluorine’s small size and electronegativity enhance solubility but may reduce potency due to steric effects (e.g., compound 31 in vs. brominated analogs in ).

- Bioactivity Trends : Bromine’s larger size increases membrane permeability but may reduce metabolic stability. Chlorine balances reactivity and potency (e.g., 6-chloro analog in has higher antimicrobial activity) .

Advanced: What in vitro assays are recommended to evaluate its enzyme inhibition (e.g., nNOS, VEGFR2)?

Answer:

- Radiolabeled Assays : Measure ³H-arginine to ³H-citrulline conversion for nNOS inhibition ( ).

- Kinase Assays : Use recombinant VEGFR2 (or nNOS) with ATP-Glo™ to quantify IC₅₀ values ().

- Selectivity Screening : Test against off-target isoforms (e.g., eNOS, iNOS) to confirm specificity ( ).

- Cell-Based Models : Glioblastoma (U87MG) or neuronal cell lines for functional validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.